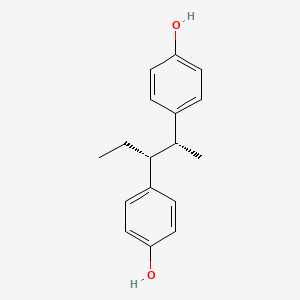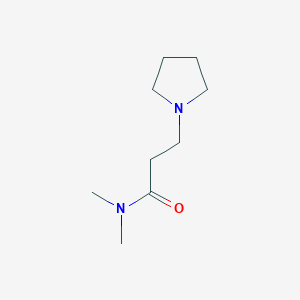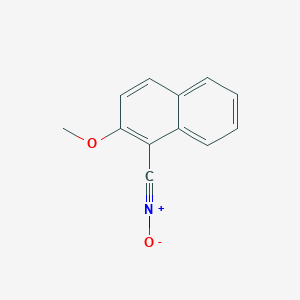
4-Methyl-2-(3-methylbut-2-en-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(3-methylbut-2-en-1-yl)phenol is a chemical compound with the molecular formula C11H14O and a molecular weight of 162.23 g/mol . It is also known as 4-(3-methylbut-2-enyl)phenol. This compound is characterized by a phenolic structure with a methyl and a prenyl group attached to the benzene ring. It is commonly used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(3-methylbut-2-en-1-yl)phenol can be achieved through several synthetic routes. One common method involves the alkylation of phenol with 3-methyl-2-buten-1-ol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, with temperature and pressure being key parameters .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-(3-methylbut-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The phenolic hydrogen can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in halogenated phenols or other substituted derivatives .
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(3-methylbut-2-en-1-yl)phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Methyl-2-(3-methylbut-2-en-1-yl)phenol involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid: This compound has a similar structure but contains a carboxylic acid group instead of a phenolic hydroxyl group.
3-Methylbut-2-en-1-ol: This compound is an alcohol with a similar prenyl group but lacks the aromatic ring.
2-Methylbut-2-en-1-yl acetate: This ester has a similar prenyl group but differs in its ester functional group.
Uniqueness
4-Methyl-2-(3-methylbut-2-en-1-yl)phenol is unique due to its combination of a phenolic hydroxyl group and a prenyl group, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .
Eigenschaften
CAS-Nummer |
23446-56-2 |
|---|---|
Molekularformel |
C12H16O |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
4-methyl-2-(3-methylbut-2-enyl)phenol |
InChI |
InChI=1S/C12H16O/c1-9(2)4-6-11-8-10(3)5-7-12(11)13/h4-5,7-8,13H,6H2,1-3H3 |
InChI-Schlüssel |
AYYLFIXOSLEFKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)CC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


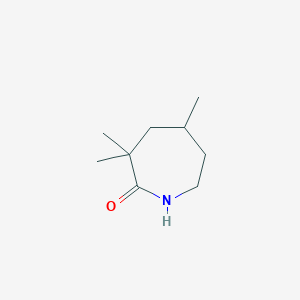

![N-[(4-bromophenyl)carbamothioyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B14712572.png)
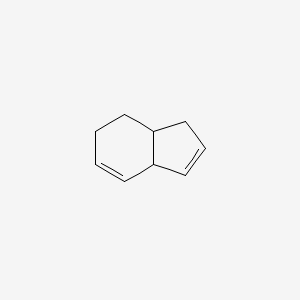

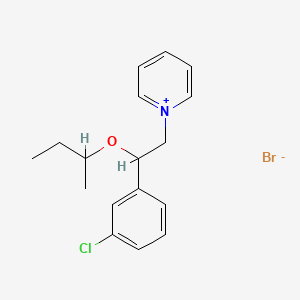
![2-[2-Amino-6-(2-phenylethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14712607.png)
![[(But-2-yn-1-yl)selanyl]benzene](/img/structure/B14712611.png)

